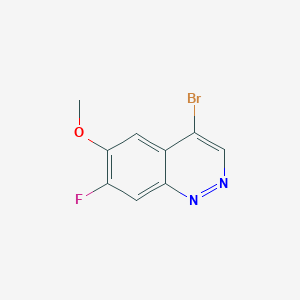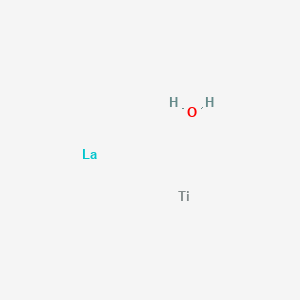
4-Bromo-7-fluoro-6-methoxycinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-fluoro-6-methoxycinnoline is a heterocyclic compound with the molecular formula C9H6BrFN2O It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-6-methoxycinnoline typically involves the bromination and fluorination of cinnoline derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-7-fluoro-6-methoxycinnoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to an alcohol.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium compounds, and palladium-catalyzed cross-coupling reactions.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
- Oxidation can produce aldehydes or carboxylic acids.
- Reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-fluoro-6-methoxycinnoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and agrochemicals.
Wirkmechanismus
The exact mechanism of action for 4-Bromo-7-fluoro-6-methoxycinnoline is not well-documented. like other cinnoline derivatives, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 4-Chlorocinnoline
- 4-Methoxycinnoline
- 7-Fluoro-4-chlorocinnoline
Comparison: 4-Bromo-7-fluoro-6-methoxycinnoline is unique due to the combination of bromine, fluorine, and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and specificity in biological applications .
Eigenschaften
CAS-Nummer |
949159-94-8 |
|---|---|
Molekularformel |
C9H6BrFN2O |
Molekulargewicht |
257.06 g/mol |
IUPAC-Name |
4-bromo-7-fluoro-6-methoxycinnoline |
InChI |
InChI=1S/C9H6BrFN2O/c1-14-9-2-5-6(10)4-12-13-8(5)3-7(9)11/h2-4H,1H3 |
InChI-Schlüssel |
ATZAVULVPOCYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)
![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12341888.png)
![tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12341902.png)

![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)
![1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B12341912.png)
![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)




![methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate](/img/structure/B12341930.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12341933.png)

